molecular formula C19H18N4O4 B4799420 N-[3-(acetylamino)phenyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide

N-[3-(acetylamino)phenyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B4799420
M. Wt: 366.4 g/mol
InChI Key: OKZXTQSTSGMSFD-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The presence of both the quinazolinone and acetylamino groups suggests potential biological activity, making it a candidate for various pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions One common route starts with the preparation of the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents

    Cyclization of Anthranilic Acid Derivatives: Anthranilic acid derivatives react with formamide under heating conditions to form the quinazolinone core.

    Introduction of Acetylamino Group: The acetylation of the amino group on the phenyl ring is achieved using acetic anhydride in the presence of a base such as pyridine.

    Formation of Propanamide Side Chain: The final step involves the coupling of the quinazolinone core with a suitable propanamide derivative under conditions that may include the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the cyclization step and automated systems for the subsequent functional group modifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinazolinone ring can be oxidized to form a quinone derivative.

    Reduction: The carbonyl groups in the quinazolinone and acetylamino moieties can be reduced to their corresponding alcohols or amines.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(acetylamino)phenyl]-2-(6-chloro-4-oxoquinazolin-3(4H)-yl)acetamide
  • 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide

Uniqueness

N-[3-(acetylamino)phenyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide is unique due to the specific arrangement of functional groups, which may confer distinct biological activities compared to its analogs. The presence of both the acetylamino and hydroxyquinazolinone groups suggests potential for diverse interactions with biological targets, making it a valuable compound for further research.

Properties

IUPAC Name

N-(3-acetamidophenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-12(24)20-13-5-4-6-14(11-13)21-17(25)9-10-23-18(26)15-7-2-3-8-16(15)22-19(23)27/h2-8,11H,9-10H2,1H3,(H,20,24)(H,21,25)(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZXTQSTSGMSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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